![molecular formula C12H15Cl2N3O2 B2367587 2-[1-(3,6-dichloropyridin-2-yl)-N-(2-methylpropyl)formamido]acetamide CAS No. 1183621-83-1](/img/structure/B2367587.png)
2-[1-(3,6-dichloropyridin-2-yl)-N-(2-methylpropyl)formamido]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(3,6-dichloropyridin-2-yl)-N-(2-methylpropyl)formamido]acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyridine ring substituted with chlorine atoms and an acetamide group, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,6-dichloropyridin-2-yl)-N-(2-methylpropyl)formamido]acetamide typically involves the reaction of 3,6-dichloropyridine with an appropriate formamide derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction temperature and solvent choice can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in a pure form.
化学反应分析
Types of Reactions
2-[1-(3,6-dichloropyridin-2-yl)-N-(2-methylpropyl)formamido]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives
科学研究应用
2-[1-(3,6-dichloropyridin-2-yl)-N-(2-methylpropyl)formamido]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[1-(3,6-dichloropyridin-2-yl)-N-(2-methylpropyl)formamido]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,6-dichloropyridine: A related compound with similar structural features but lacking the acetamide group.
3,6-dichloropyridine: Another similar compound with chlorine substitutions at different positions on the pyridine ring.
Uniqueness
2-[1-(3,6-dichloropyridin-2-yl)-N-(2-methylpropyl)formamido]acetamide is unique due to the presence of both the dichloropyridine and acetamide moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to its simpler analogs.
属性
IUPAC Name |
N-(2-amino-2-oxoethyl)-3,6-dichloro-N-(2-methylpropyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N3O2/c1-7(2)5-17(6-10(15)18)12(19)11-8(13)3-4-9(14)16-11/h3-4,7H,5-6H2,1-2H3,(H2,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHZAFLDVXNXCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(=O)N)C(=O)C1=C(C=CC(=N1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-N-[2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]phenyl]acetamide](/img/structure/B2367506.png)
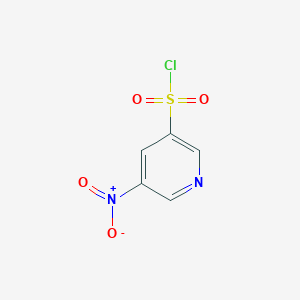
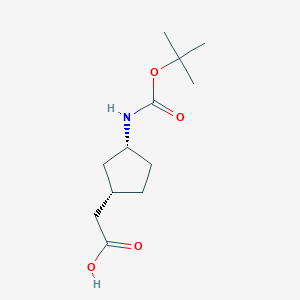
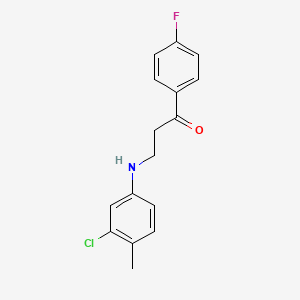
![N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2367511.png)
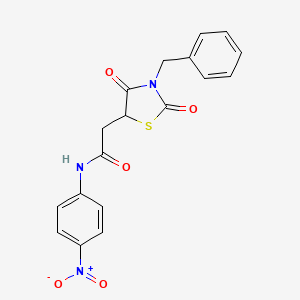
![1-(Azepan-1-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2367516.png)
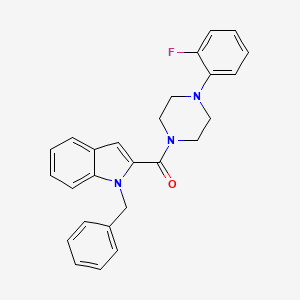
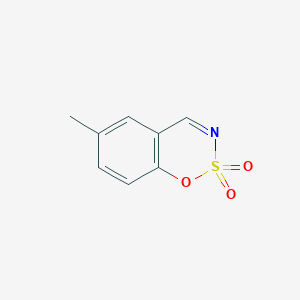
![2-fluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2367521.png)
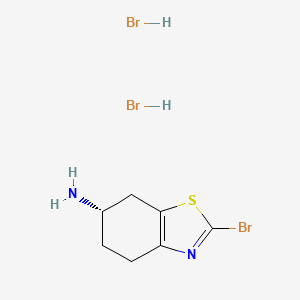
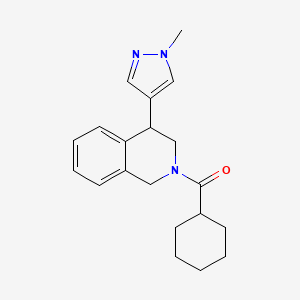
![Ethyl 4-({[3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]carbonyl}amino)benzenecarboxylate](/img/structure/B2367526.png)

